Product packaging for L-Tyrosyl-L-leucyl-L-prolyl-L-threonine(Cat. No.:CAS No. 72273-95-1)

L-Tyrosyl-L-leucyl-L-prolyl-L-threonine

Cat. No.: B14473651
CAS No.: 72273-95-1
M. Wt: 492.6 g/mol
InChI Key: IMHPFSIBZYEWSY-SSRYDLFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosyl-L-leucyl-L-prolyl-L-threonine is a synthetic tetrapeptide of interest in biochemical and physiological research. While the specific sequence is not fully characterized in public literature, its structure shares high homology with the core C-terminal region of the neuropeptide Proctolin (Arg-Tyr-Leu-Pro-Thr) , a well-studied signaling molecule first isolated from insects and also found in crustaceans . Proctolin functions as a potent neuromodulator and muscle contractor, influencing visceral and skeletal muscle activity in various systems such as the hindgut and heart . Researchers can utilize this tetrapeptide as a fundamental building block to study peptide structure-activity relationships, investigate its potential as a minimal functional fragment of larger neuropeptides, or explore its interactions with enzymatic pathways. The presence of L-threonine, an essential amino acid with a hydroxyl group that is susceptible to post-translational modifications like phosphorylation and O-linked glycosylation, further makes this compound a candidate for studying modification-dependent biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N4O7 B14473651 L-Tyrosyl-L-leucyl-L-prolyl-L-threonine CAS No. 72273-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72273-95-1

Molecular Formula

C24H36N4O7

Molecular Weight

492.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C24H36N4O7/c1-13(2)11-18(26-21(31)17(25)12-15-6-8-16(30)9-7-15)23(33)28-10-4-5-19(28)22(32)27-20(14(3)29)24(34)35/h6-9,13-14,17-20,29-30H,4-5,10-12,25H2,1-3H3,(H,26,31)(H,27,32)(H,34,35)/t14-,17+,18+,19+,20+/m1/s1

InChI Key

IMHPFSIBZYEWSY-SSRYDLFMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Structural Characterization and Conformational Analysis of L Tyrosyl L Leucyl L Prolyl L Threonine

Primary Sequence Determinants and Stereochemical Considerations

L-Tyrosine (Tyr): An aromatic amino acid with a bulky phenol (B47542) side chain, capable of participating in hydrogen bonding and aromatic interactions.

L-Leucine (Leu): An aliphatic amino acid with an isobutyl side chain, contributing to the hydrophobic character of the peptide.

L-Proline (Pro): A unique cyclic amino acid where the side chain forms a rigid pyrrolidine (B122466) ring with the backbone amine. This rigidity significantly restricts the conformational freedom of the peptide backbone, often inducing turns.

L-Threonine (Thr): A polar amino acid with a hydroxyl group in its side chain, allowing for hydrogen bonding that can stabilize specific conformations.

The stereochemistry of the amino acids is exclusively the L-configuration, which is the naturally occurring form in proteins. This uniform stereochemistry is a critical determinant of the peptide's three-dimensional structure. The specific arrangement of these L-amino acids gives rise to a defined set of possible dihedral angles (phi and psi) along the peptide backbone, which in turn governs the peptide's secondary and tertiary structure.

Table 1: Properties of Constituent Amino Acids

Amino Acid Abbreviation Side Chain Characteristics Potential Interactions
L-Tyrosine Tyr, Y Aromatic, Hydrophilic (due to -OH) Hydrogen bonding, π-π stacking
L-Leucine Leu, L Aliphatic, Hydrophobic Hydrophobic interactions
L-Proline Pro, P Cyclic, Rigid Steric constraints, turn formation

Advanced Spectroscopic Methodologies for Peptide Structural Elucidation

A variety of spectroscopic techniques are employed to experimentally determine the three-dimensional structure of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides. nih.govspringernature.com By analyzing the interactions between atomic nuclei in a magnetic field, detailed information about bond connectivity and spatial proximity of atoms can be obtained.

For L-Tyrosyl-L-leucyl-L-prolyl-L-threonine, a combination of one-dimensional and two-dimensional NMR experiments would be utilized. nmims.edu

1D ¹H NMR: Provides initial information on the types of protons present and their chemical environment.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, aiding in the assignment of individual amino acid spin systems. nmims.edu

2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to identify all protons within a single amino acid residue. nmims.edu

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional fold. uzh.ch The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

By integrating the distance restraints obtained from NOESY experiments with dihedral angle restraints derived from coupling constants (via the Karplus equation), a family of structures representing the conformational ensemble of the peptide in solution can be calculated. nmims.edu

Table 2: Hypothetical NOE Restraints for a Predominant Conformation of this compound

Proton Pair Distance (Å) Structural Implication
Tyr Hα - Leu Hδ < 3.5 Proximity of Tyr and Leu side chains
Leu Hα - Pro Hδ < 3.0 Turn-like structure involving Leu and Pro
Pro Hα - Thr Hγ < 4.0 Folding of the C-terminus towards the Pro ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com The process involves growing a single crystal of the peptide, which can be a challenging step, and then diffracting a beam of X-rays off the crystal. youtube.com The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the peptide is fitted. youtube.com

A successful crystallographic study of this compound would provide a high-resolution static picture of its conformation in the solid state. This would reveal precise bond lengths, bond angles, and torsion angles. The presence of the rigid proline residue might facilitate crystallization by reducing the number of accessible conformations. The crystal structure would also show how the peptide molecules pack together in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.orgresearchgate.net In peptides, the amide bonds of the backbone are the primary chromophores that give rise to a CD signal in the far-UV region (190-250 nm). The shape and magnitude of the CD spectrum are sensitive to the secondary structure of the peptide. nih.gov

For a short, flexible peptide like this compound, the CD spectrum would likely indicate a disordered or random coil conformation in solution, characterized by a strong negative band around 200 nm. springernature.com However, the presence of the proline residue could induce a turn-like structure, which would be reflected in the CD spectrum as a shift in the minima and the appearance of a weak positive band at higher wavelengths. By comparing the experimental spectrum to reference spectra for known secondary structures (alpha-helices, beta-sheets, turns, and random coils), a qualitative assessment of the secondary structural content can be made.

Computational Approaches to Peptide Conformation and Dynamics

Computational methods provide a powerful complement to experimental techniques by allowing for the exploration of the conformational landscape and dynamics of peptides.

Molecular Dynamics (MD) Simulations of this compound and Analogues

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com By solving Newton's equations of motion for a system of atoms, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

An MD simulation of this compound in a simulated aqueous environment would provide detailed insights into its conformational flexibility and dynamics. researchgate.netnih.gov The simulation would start from an initial guess of the peptide's structure and would then allow the structure to evolve over time, exploring different conformations.

Analysis of the MD trajectory can reveal:

The most populated conformational states of the peptide.

The transitions between different conformations.

The role of solvent in stabilizing certain conformations.

The formation and breaking of intramolecular hydrogen bonds.

By analyzing the dihedral angles and interatomic distances over the course of the simulation, a detailed picture of the peptide's conformational preferences can be obtained.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
L-Tyrosine
L-Leucine
L-Proline

In Silico Prediction of Tertiary Structure and Peptide Folding

The prediction of the three-dimensional structure of peptides from their amino acid sequence is a primary objective in computational biology. wikipedia.org For the tetrapeptide this compound, in silico methods provide crucial insights into its tertiary structure and folding dynamics, which are challenging to capture fully through experimental techniques alone. These computational approaches can model the peptide's conformational landscape, identifying the most stable structures and the pathways to achieve them. nih.govnih.gov

Computational modeling of peptides like this compound involves two main approaches: template-based modeling and ab initio (or de novo) prediction. Given the short length of a tetrapeptide, ab initio methods are generally more applicable. nih.gov These methods predict the structure from the amino acid sequence alone, relying on the fundamental principles of physics and chemistry that govern interatomic interactions.

Several specialized tools are employed for peptide structure prediction, such as PEP-FOLD, Rosetta, and molecular dynamics (MD) simulations. nih.govresearchgate.net These platforms generate a multitude of possible conformations (decoys) and then use sophisticated energy functions to score and rank them, identifying the most energetically favorable structures. nih.gov The presence of a proline residue in the sequence is particularly significant, as its rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, often inducing turns or specific kinks. nih.govnih.gov The cis/trans isomerization of the peptide bond preceding proline (in this case, the Leu-Pro bond) is a critical factor that is explicitly considered in simulations, as it leads to distinct conformational families. nih.govgla.ac.uk

Molecular dynamics (MD) simulations are a powerful tool for studying the folding process of peptides in a simulated aqueous environment. nih.gov Starting from an unfolded or linear state, MD simulations track the atomic movements of the peptide over time, revealing the dynamic process of folding into a stable tertiary structure. wustl.edu These simulations can characterize the transition states and intermediate structures that occur during the folding event. nih.gov To overcome the vastness of the conformational space and the limitations of simulation timescales, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) are often utilized. wustl.edu REMD runs multiple simulations at different temperatures simultaneously, allowing the peptide to overcome energy barriers more easily and achieve a more thorough sampling of its conformational landscape. wustl.edu

The predicted tertiary structure is heavily influenced by the physicochemical properties of its constituent amino acids. For this compound, the following interactions are critical:

Hydrophobic Interactions: The side chains of Leucine (B10760876) and the aromatic ring of Tyrosine can participate in hydrophobic collapse, a primary driving force in peptide folding where nonpolar residues cluster together to minimize contact with water.

Hydrogen Bonds: The hydroxyl groups of Tyrosine and Threonine, as well as the peptide backbone's amide and carbonyl groups, can form intramolecular hydrogen bonds that stabilize specific secondary structures, such as β-turns.

Steric Constraints: The bulky side chains of Tyrosine and Leucine, combined with the rigidity of the Proline ring, create significant steric hindrance that limits the available conformations. nih.gov

The output of these in silico predictions typically includes a set of low-energy structural models. These models are often analyzed to determine key structural parameters, as illustrated in the hypothetical data tables below.

Table 1: Predicted Low-Energy Conformations of this compound

This interactive table presents the top-ranked conformational clusters predicted by in silico modeling. The data includes the relative energy of each conformation, the root-mean-square deviation (RMSD) indicating structural similarity within the cluster, and the predicted secondary structure, often highlighting the presence of a turn induced by the proline residue.

Cluster IDRelative Energy (kcal/mol)Average RMSD (Å)Predicted Secondary StructureProline (Leu-Pro) Isomer
10.000.85β-turn (Type II)trans
21.251.10β-turn (Type I)trans
32.801.50Open/Extendedtrans
44.101.35β-turn (Type VI)cis
55.501.90Random Coiltrans

Note: This data is illustrative and represents typical results from peptide structure prediction software like PEP-FOLD or Rosetta.

Table 2: Key Dihedral Angle Predictions for the Most Stable Conformation (Cluster 1)

This table details the predicted backbone dihedral angles (Phi, Psi, and Omega) for the lowest-energy conformation. These angles define the geometry of the peptide backbone. The Omega angle for the Leucyl-Prolyl peptide bond is particularly important for distinguishing between cis and trans conformations.

ResiduePhi (Φ) Angle (°)Psi (Ψ) Angle (°)Omega (ω) Angle (°)
L-Tyrosine--150.5178.2
L-Leucine-65.8135.1179.5
L-Proline-60.2-30.8-5.1 (cis) / 175.0 (trans)
L-Threonine-90.5--

Note: This data is representative of the output from conformational analysis studies. The values for Proline's Omega angle reflect the two possible isomeric states, with the trans state being more common. nih.gov

Biosynthesis and Metabolic Pathways Involving L Tyrosyl L Leucyl L Prolyl L Threonine

Biosynthesis of Constituent Amino Acid Precursors

The four amino acids—L-Tyrosine, L-Leucine, L-Proline, and L-Threonine—are each produced through unique and highly regulated biosynthetic pathways.

L-Tyrosine is an aromatic amino acid essential for protein synthesis. nih.gov Its production occurs through different pathways depending on the organism.

In mammals, tyrosine is considered a conditionally essential amino acid because it can be synthesized from the essential amino acid L-phenylalanine. wikipedia.org This conversion is catalyzed by the enzyme phenylalanine hydroxylase, a monooxygenase that adds a hydroxyl group to the phenyl ring of phenylalanine. wikipedia.org

In contrast, plants and most microorganisms synthesize tyrosine de novo via the shikimate pathway. wikipedia.org A key intermediate in this pathway, prephenate, is converted to p-hydroxyphenylpyruvate. wikipedia.org This molecule is then transaminated, using glutamate (B1630785) as the nitrogen donor, to yield L-Tyrosine and α-ketoglutarate. wikipedia.org An alternative route in some bacteria and plants, known as the arogenate pathway, also serves as a significant source of tyrosine. creative-proteomics.com

Table 1: Key Steps in Major L-Tyrosine Biosynthesis Pathways

Pathway Organism Type Precursor Key Enzyme(s) Product
Phenylalanine Hydroxylation Mammals L-Phenylalanine Phenylalanine hydroxylase L-Tyrosine
Shikimate Pathway Plants, Microorganisms Prephenate Prephenate dehydrogenase, Transaminase L-Tyrosine

L-Leucine is an essential branched-chain amino acid (BCAA). Its synthesis pathway is a multi-step process found in plants, bacteria, and fungi. metwarebio.com The pathway begins with pyruvate (B1213749). One of the initial key steps involves the condensation of two pyruvate molecules, a reaction catalyzed by acetolactate synthase (ALS). metwarebio.com

Following a series of enzymatic reactions involving enzymes such as acetohydroxyacid isomeroreductase and dihydroxyacid dehydratase, the intermediate α-ketoisovalerate is formed. researchgate.net This molecule stands at a branch point for either L-valine or L-leucine synthesis. For leucine (B10760876) production, α-ketoisovalerate undergoes a series of reactions initiated by α-isopropylmalate synthase. The final step is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT), which converts α-ketoisocaproate to L-leucine, typically using glutamate as the amino group donor. metwarebio.com

L-Proline, a non-essential amino acid in humans, is biosynthetically derived from L-glutamate. wikipedia.org The primary pathway involves the phosphorylation of glutamate by glutamate 5-kinase, followed by a reduction to form glutamate-5-semialdehyde. wikipedia.org This intermediate spontaneously cyclizes to form Δ1-pyrroline-5-carboxylic acid (P5C). wikipedia.orgasm.org Finally, P5C is reduced to L-proline by the enzyme pyrroline-5-carboxylate reductase (P5CR). wikipedia.orgnih.gov

An alternative pathway for proline synthesis exists, starting from the amino acid ornithine, which is an intermediate in the urea (B33335) cycle. nih.gov Ornithine can be converted to glutamate-γ-semialdehyde (and thus P5C) by the enzyme ornithine δ-aminotransferase. nih.gov

Table 2: Overview of L-Proline Biosynthesis Pathways

Pathway Precursor Key Intermediates Key Enzyme(s) Product
Glutamate Pathway L-Glutamate γ-Glutamyl phosphate, Glutamate-5-semialdehyde, P5C P5C Synthetase, P5C Reductase L-Proline
Ornithine Pathway L-Ornithine Glutamate-5-semialdehyde, P5C Ornithine δ-aminotransferase L-Proline

L-Threonine is an essential amino acid synthesized from aspartic acid in microorganisms and plants. wikipedia.org The biosynthetic pathway is part of the aspartate family, which also leads to the synthesis of lysine, methionine, and isoleucine. researchgate.net

The synthesis begins with the phosphorylation of aspartate by the enzyme aspartate kinase. researchgate.netcreative-proteomics.com The resulting aspartyl-phosphate is then converted through several steps involving enzymes like aspartate semialdehyde dehydrogenase and homoserine dehydrogenase to produce homoserine. wikipedia.orgcreative-proteomics.com Homoserine is subsequently phosphorylated by homoserine kinase, and the final step is catalyzed by threonine synthase, which converts the phosphohomoserine into L-Threonine. wikipedia.orgcreative-proteomics.com

The L-Threonine pathway is tightly regulated, primarily through feedback inhibition. creative-proteomics.com High intracellular concentrations of L-Threonine act as an allosteric inhibitor for the initial enzyme, aspartate kinase, thereby controlling the metabolic flux into the entire pathway and preventing its overproduction. researchgate.netcreative-proteomics.com In organisms like E. coli, there are multiple isozymes of aspartate kinase, each regulated by different end products of the aspartate pathway, providing a complex layer of metabolic control. researchgate.netresearchgate.net

Enzymatic Mechanisms of Peptide Bond Formation and Elongation

The formation of a peptide bond is a condensation reaction that links the carboxyl group of one amino acid to the amino group of another, releasing a molecule of water. wikipedia.org This process is energetically unfavorable and requires activation, which in biological systems is derived from ATP. wikipedia.org The synthesis of peptides like L-Tyrosyl-L-leucyl-L-prolyl-L-threonine occurs through two primary paradigms.

Ribosomal Peptide Synthesis (RPS) is the most common mechanism for protein and peptide production. It is a template-driven process where the genetic information encoded in messenger RNA (mRNA) is translated into an amino acid sequence. researchgate.net The synthesis is carried out by ribosomes, large ribonucleoprotein complexes. The enzyme responsible for catalyzing the peptide bond formation is peptidyl transferase, an integral RNA component (a ribozyme) of the ribosome's large subunit. aatbio.com RPS is generally limited to the 20-22 proteinogenic amino acids, and any modifications to the peptide occur post-translationally, after the entire chain has been synthesized. nih.gov

Non-Ribosomal Peptide Synthesis (NRPS) is an alternative mechanism found in bacteria and fungi to produce a wide array of natural product peptides. uzh.ch This process is not directed by an mRNA template. Instead, it utilizes large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). uzh.chacs.org Each module within the NRPS is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. rsc.org NRPSs can incorporate not only the standard proteinogenic amino acids but also hundreds of non-proteinogenic amino acids, D-amino acids, and can perform modifications like N-methylation during the elongation process. uzh.chacs.org Peptide bond formation is catalyzed by a condensation (C) domain within each elongation module. uzh.ch

Table 3: Comparison of Ribosomal and Non-Ribosomal Peptide Synthesis

Feature Ribosomal Synthesis (RPS) Non-Ribosomal Synthesis (NRPS)
Template Messenger RNA (mRNA) Multi-enzyme complex (NRPS)
Machinery Ribosome Non-Ribosomal Peptide Synthetase
Monomers Primarily 20-22 proteinogenic amino acids Over 500 types, including non-proteinogenic and D-amino acids
Catalysis Peptidyl transferase center (ribozyme) Condensation (C) domains (protein enzyme)
Modifications Post-translational (after synthesis) Co-translational (during synthesis)

Role of Aminoacyl-tRNA Synthetases in Tyrosine, Leucine, Proline, and Threonine Incorporation

Aminoacyl-tRNA synthetases (aaRSs) are pivotal enzymes that ensure the fidelity of protein synthesis by covalently linking amino acids to their cognate tRNA molecules. wikipedia.org This two-step process, often referred to as "charging," is crucial for translating the genetic code into a sequence of amino acids. wikipedia.org The reaction proceeds as follows:

Amino Acid Activation: The amino acid reacts with adenosine (B11128) triphosphate (ATP) to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi).

tRNA Charging: The activated amino acid is then transferred to the 2'- or 3'-hydroxyl group of the terminal adenosine of the corresponding tRNA molecule, releasing adenosine monophosphate (AMP). nih.gov

There are 20 different aminoacyl-tRNA synthetases, one for each of the standard proteinogenic amino acids. wikipedia.org These enzymes are highly specific for both the amino acid and the tRNA they recognize, which is essential for maintaining the accuracy of protein translation. proteopedia.org Aminoacyl-tRNA synthetases are categorized into two classes, Class I and Class II, based on their distinct structural and functional characteristics. cdnsciencepub.com The classification of the synthetases for the constituent amino acids of this compound is as follows:

Amino AcidAminoacyl-tRNA SynthetaseClass
TyrosineTyrosyl-tRNA synthetase (TyrRS)Class I
LeucineLeucyl-tRNA synthetase (LeuRS)Class I
ProlineProlyl-tRNA synthetase (ProRS)Class II
ThreonineThreonyl-tRNA synthetase (ThrRS)Class II

This table outlines the classification of the aminoacyl-tRNA synthetases for Tyrosine, Leucine, Proline, and Threonine.

The charged tRNAs, now carrying their specific amino acids, are delivered to the ribosome, where the amino acids are incorporated into the growing polypeptide chain according to the sequence of codons on the messenger RNA (mRNA).

Enzymatic Degradation and Catabolic Pathways of this compound

The breakdown of peptides like this compound is carried out by a diverse group of enzymes known as peptide hydrolases or peptidases. These enzymes catalyze the hydrolysis of peptide bonds, releasing smaller peptides and individual amino acids.

Identification and Characterization of Peptide Hydrolases

Peptide hydrolases are broadly classified into two main categories based on their mode of action:

Endopeptidases (or Proteinases): These enzymes cleave peptide bonds within the interior of a polypeptide chain.

Exopeptidases: These enzymes cleave peptide bonds at the ends of a polypeptide chain. Exopeptidases are further subdivided into:

Aminopeptidases: which remove the N-terminal amino acid.

Carboxypeptidases: which remove the C-terminal amino acid. wikipedia.org

The degradation of this compound would likely involve the sequential action of various peptidases.

Specificity of Peptidases for Tyr-Leu, Leu-Pro, and Pro-Thr Bonds

The susceptibility of the peptide bonds in this compound to enzymatic cleavage depends on the specificity of the available peptidases.

Tyr-Leu Bond: This bond is a potential target for endopeptidases with a preference for cleaving after large hydrophobic or aromatic residues. For example, chymotrypsin (B1334515), a serine protease found in the digestive system, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. expasy.org Therefore, chymotrypsin or chymotrypsin-like proteases could hydrolyze the Tyr-Leu bond. nih.gov

Leu-Pro Bond: The peptide bond preceding a proline residue can be a target for specific peptidases. Prolidase, also known as Xaa-Pro dipeptidase, is an enzyme that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline. nih.govnih.gov While this compound is a tetrapeptide, the Leu-Pro dipeptide could be a substrate for prolidase if it were first cleaved from the larger peptide.

Pro-Thr Bond: Proline-specific endopeptidases, also known as prolyl oligopeptidases, are a class of enzymes that cleave peptide bonds on the C-terminal side of proline residues. nih.gov Therefore, an enzyme with this specificity could potentially cleave the Pro-Thr bond in the tetrapeptide.

The complete degradation of this compound to its constituent amino acids would likely involve a combination of endo- and exopeptidases. For instance, an initial cleavage by an endopeptidase could be followed by the action of aminopeptidases and carboxypeptidases to release the individual amino acids.

Metabolic Fates of Peptide Degradation Products

Once this compound is broken down into its constituent amino acids, each amino acid enters its specific catabolic pathway.

Tyrosine: The catabolism of tyrosine primarily occurs in the liver and begins with a transamination reaction to form p-hydroxyphenylpyruvate. pharmaguideline.com This is followed by a series of enzymatic reactions that ultimately convert tyrosine into fumarate (B1241708) and acetoacetate (B1235776). wikipedia.org Fumarate can enter the citric acid cycle to be used for energy production or gluconeogenesis, while acetoacetate is a ketone body. creative-proteomics.com Tyrosine is therefore considered both a glucogenic and a ketogenic amino acid. creative-proteomics.com

Leucine: Leucine is an exclusively ketogenic amino acid, meaning its carbon skeleton is degraded to acetyl-CoA and acetoacetate. wikipedia.org The initial step in leucine catabolism is a transamination to α-ketoisocaproate, which is then oxidatively decarboxylated. nih.gov

Proline: The catabolism of proline is initiated by its oxidation to pyrroline-5-carboxylate (P5C). creative-proteomics.comnih.gov P5C is then converted to glutamate. researchgate.net Glutamate can be further metabolized to α-ketoglutarate, an intermediate of the citric acid cycle. researchgate.net Proline is therefore a glucogenic amino acid.

Threonine: Threonine is both a glucogenic and a ketogenic amino acid. In humans, threonine is primarily degraded to α-ketobutyrate, which is then converted to propionyl-CoA. wikipedia.org Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle. Alternatively, threonine can be converted to pyruvate and acetyl-CoA. creative-proteomics.comcreative-peptides.com

The metabolic fates of these amino acids are summarized in the table below:

Amino AcidCatabolic Pathway HighlightsEnd ProductsClassification
Tyrosine Transamination to p-hydroxyphenylpyruvate, leading to homogentisate (B1232598) and subsequent ring cleavage. pharmaguideline.comwikipedia.orgFumarate, AcetoacetateGlucogenic & Ketogenic
Leucine Transamination to α-ketoisocaproate, followed by oxidative decarboxylation. nih.govAcetyl-CoA, AcetoacetateKetogenic
Proline Oxidation to pyrroline-5-carboxylate (P5C), then conversion to glutamate and α-ketoglutarate. creative-proteomics.comresearchgate.netα-KetoglutarateGlucogenic
Threonine Conversion to α-ketobutyrate and then propionyl-CoA, or to pyruvate and acetyl-CoA. wikipedia.orgcreative-proteomics.comPropionyl-CoA, Pyruvate, Acetyl-CoAGlucogenic & Ketogenic

This table provides a summary of the metabolic fates of the constituent amino acids of this compound.

An exploration into the synthesis of the tetrapeptide this compound reveals a landscape of sophisticated chemical and biochemical strategies. The assembly of this specific sequence necessitates a careful selection of methodologies to ensure high purity and yield. This article focuses solely on the synthetic and analytical aspects of producing this tetrapeptide, detailing the optimization of solid-phase techniques, solution-phase strategies, enzymatic approaches, and purification and assessment protocols.

Mechanism of Action

Biochemical Pathways

Given its peptidic nature, it is plausible that this tetrapeptide could interact with specific cellular receptors or enzymes. The phenolic hydroxyl group of tyrosine, the isobutyl group of leucine (B10760876), the cyclic structure of proline, and the hydroxyl group of threonine all offer potential points of interaction that could modulate various biochemical pathways.

Receptor Binding Profile

The unique sequence and conformation of this compound would determine its binding affinity and specificity for any potential protein targets. Without experimental data, its receptor binding profile remains speculative.

Investigation of Functional Roles and Molecular Mechanisms of Action

Ligand-Receptor Interactions and Binding Studies: An Unexplored Frontier

There is currently no available research exploring the potential of L-Tyrosyl-L-leucyl-L-prolyl-L-threonine to act as a neurotransmitter or neuromodulator. Scientific inquiry into whether this tetrapeptide can bind to and activate or modulate neuronal receptors has not been documented. Consequently, data on its receptor binding affinities and specificity are nonexistent.

While the constituent amino acids have known roles in neurotransmission—for instance, L-proline is recognized as a neuromodulator that can influence glutamate (B1630785) transmission nih.gov—these properties cannot be directly extrapolated to the tetrapeptide. The unique sequence and structure of the peptide would dictate its specific interactions with biological targets. Similarly, although L-threonine has been investigated for its potential role in the nervous system, it is primarily considered a precursor for the neurotransmitter glycine, with no direct neurotransmitter-like function reported. nih.gov

Enzyme Modulation and Regulatory Functions: A Field Open for Discovery

The potential for this compound to inhibit or activate specific enzyme systems remains an open question. There are no published studies that have investigated the impact of this tetrapeptide on enzymatic activity or its subsequent effects on signal transduction cascades.

Research on related but distinct molecules, such as the tripeptide L-prolyl-L-leucyl-glycinamide (PLG), has shown modulation of dopamine (B1211576) receptor agonist affinity, indicating that small peptides can indeed have significant regulatory functions in the central nervous system. nih.govnih.gov However, these findings are specific to PLG and cannot be attributed to this compound without direct experimental evidence. The presence of a threonine residue, a target for phosphorylation by protein serine-threonine kinases, suggests a potential for interaction with signaling pathways, but this remains speculative. nih.gov

Cell-Based Assays for Biological Activity Profiling: A Call for Future Research

In the absence of foundational biochemical and molecular studies, there have been no cell-based assays conducted to profile the biological activity of this compound. Such assays are crucial for determining the physiological or pharmacological effects of a compound on living cells.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The this compound sequence contains a unique combination of aromatic (Tyrosine), aliphatic (Leucine), cyclic (Proline), and hydroxyl-containing (Threonine) amino acids. Each of these residues presents opportunities for modification to explore and optimize the peptide's activity.

Influence of the N-Terminal Tyrosine Residue:

The N-terminal Tyrosine (Tyr) residue is often a critical determinant of activity in many bioactive peptides due to its phenolic hydroxyl group and aromatic ring. These features allow for hydrogen bonding and aromatic interactions with biological targets. In SAR studies of various peptides, the substitution of Tyrosine can lead to significant changes in activity. researchgate.net For instance, replacing Tyrosine with other aromatic amino acids like Phenylalanine (Phe) would remove the hydroxyl group, which can help determine the importance of hydrogen-bonding at this position. nih.gov Substitution with a non-aromatic amino acid, such as Alanine (Ala), would elucidate the role of the aromatic ring in receptor binding or other interactions. nih.gov

Interactive Data Table: Hypothetical SAR of N-Terminal Tyrosine Analogues

Analogue SequenceModification from Parent PeptidePredicted Impact on a Hypothetical ActivityRationale
(Phe)-Leu-Pro-Thr Tyr -> PheLikely reduced activityRemoval of the phenolic hydroxyl group may disrupt critical hydrogen bonds with the target receptor.
(Ala)-Leu-Pro-Thr Tyr -> AlaSignificantly reduced or abolished activityThe absence of the aromatic ring suggests a loss of key hydrophobic and pi-stacking interactions.
(Trp)-Leu-Pro-Thr Tyr -> TrpPotentially altered or enhanced activityThe larger indole (B1671886) ring of Tryptophan could lead to different steric and electronic interactions with the target. researchgate.net

Role of the Leucine (B10760876) Residue at Position 2:

Interactive Data Table: Hypothetical SAR of Position 2 Leucine Analogues

Analogue SequenceModification from Parent PeptidePredicted Impact on a Hypothetical ActivityRationale
Tyr-(Val)-Pro-Thr Leu -> ValPossibly retained or slightly reduced activityValine is also hydrophobic but has a smaller side chain, which might lead to a less optimal fit in the binding pocket. nih.gov
Tyr-(Ile)-Pro-Thr Leu -> IlePotentially similar or slightly altered activityIsoleucine is an isomer of Leucine and would maintain hydrophobicity, but the different branching might affect conformation.
Tyr-(Ala)-Pro-Thr Leu -> AlaLikely reduced activityThe smaller side chain of Alanine would reduce the hydrophobic interaction at this position.
Tyr-(Ser)-Pro-Thr Leu -> SerSignificantly reduced or abolished activityIntroduction of a hydrophilic residue would disrupt the hydrophobic core important for binding or membrane interaction.

Significance of the Proline Residue at Position 3:

The Proline (Pro) residue is unique due to its cyclic structure, which introduces a rigid kink in the peptide backbone. This conformational constraint can be critical for adopting the correct three-dimensional structure required for biological activity. nih.gov The presence of Proline can also influence the conformation of the preceding amino acid. nih.gov In SAR studies, substituting Proline with a non-cyclic amino acid like Alanine would increase the flexibility of the peptide backbone, which could be detrimental to its activity if a specific conformation is required. nih.gov On the other hand, exploring different Proline analogues could provide insights into the optimal ring structure and stereochemistry at this position.

Interactive Data Table: Hypothetical SAR of Position 3 Proline Analogues

Analogue SequenceModification from Parent PeptidePredicted Impact on a Hypothetical ActivityRationale
Tyr-Leu-(Ala)-Thr Pro -> AlaLikely significant loss of activityThe removal of the rigid proline kink would increase conformational flexibility, potentially preventing proper binding. nih.gov
Tyr-Leu-(Hyp)-Thr Pro -> HydroxyprolineMay retain or alter activityThe addition of a hydroxyl group could introduce new hydrogen bonding opportunities while maintaining the backbone rigidity.

Contribution of the C-Terminal Threonine Residue:

Threonine (Thr) is a hydrophilic amino acid containing a hydroxyl group. This hydroxyl group can participate in hydrogen bonding, which may be important for anchoring the C-terminal end of the peptide to its target. SAR studies would likely involve substituting Threonine with other hydroxyl-containing amino acids like Serine to assess the importance of the side chain's methyl group. Replacing Threonine with a non-polar residue like Alanine would remove the hydrogen bonding capability and help to understand its role in the peptide's activity.

Interactive Data Table: Hypothetical SAR of C-Terminal Threonine Analogues

Analogue SequenceModification from Parent PeptidePredicted Impact on a Hypothetical ActivityRationale
Tyr-Leu-Pro-(Ser) Thr -> SerPotentially similar activitySerine also has a hydroxyl group and may be able to form similar hydrogen bonds.
Tyr-Leu-Pro-(Ala) Thr -> AlaLikely reduced activityThe absence of the hydroxyl group would eliminate a potential hydrogen bonding interaction at the C-terminus.
Tyr-Leu-Pro-(Val) Thr -> ValLikely reduced activity and increased hydrophobicityThe replacement of a polar residue with a non-polar one could alter the peptide's solubility and interaction with the target.

Advanced Research Techniques and Future Perspectives in Peptide Science

Proteomics-Based Approaches for Endogenous Detection and Quantification

The detection and quantification of endogenous peptides like L-Tyrosyl-L-leucyl-L-prolyl-L-threonine in complex biological matrices is a significant challenge addressed by the field of peptidomics, a sub-discipline of proteomics. Mass spectrometry (MS) serves as the cornerstone technology for these analyses, providing the necessary sensitivity and specificity to identify and quantify low-abundance peptides. nih.govbiopharmaspec.com

High-performance liquid chromatography (HPLC) is typically coupled with tandem mass spectrometry (LC-MS/MS) for comprehensive peptide analysis. biopharmaspec.comyoutube.com This workflow involves the separation of peptides from a complex mixture, followed by their ionization and fragmentation to determine their amino acid sequence and quantity.

Two primary strategies are employed for quantification:

Label-free Quantification: This method compares the signal intensities of the peptide's corresponding ion across different samples or counts the number of tandem mass spectra identified for the peptide. nih.govresearchgate.net It is advantageous for comparing numerous samples and conditions. nih.gov

Stable Isotope Labeling: In this approach, peptides in one sample are marked with a light stable isotope, while peptides in a comparison sample are marked with a heavy isotope. The samples are then mixed and analyzed together. The relative abundance of the peptide is determined by comparing the peak intensities of the light and heavy-labeled versions. researchgate.net

These quantitative peptidomic approaches are crucial for understanding how the levels of this compound might change in different physiological or pathological states, offering insights into its potential biological function. nih.gov

Quantification MethodPrincipleAdvantagesApplicability to this compound
Label-Free QuantificationComparison of MS signal intensities or spectral counts across separate LC-MS/MS runs. nih.govresearchgate.netNo limit on the number of samples; suitable for small-volume samples. nih.govIdeal for initial discovery and profiling of the peptide across many biological conditions.
Stable Isotope LabelingDifferential isotopic labeling of samples, followed by combined MS analysis to determine relative peak intensities. researchgate.netHigh accuracy and precision due to co-analysis of samples, minimizing experimental variation.Suited for precise comparative studies, such as measuring peptide level changes in response to a specific stimulus.

Rational Design and Engineering of this compound Analogues

Rational design involves the logical modification of a peptide's structure to enhance its properties, such as stability, binding affinity, or biological activity. nih.gov This approach can be applied to this compound to create analogues with improved characteristics for research purposes. Various synthetic methodologies have been developed that allow access to naturally occurring cyclic tetrapeptides (CTPs) and their rationally designed synthetic analogues. acs.orgnih.govresearchgate.net

Key strategies in the rational design of peptide analogues include:

Amino Acid Substitution: Replacing specific amino acids can alter the peptide's properties. For instance, substituting an L-amino acid with its D-isomer can increase resistance to enzymatic degradation.

Cyclization: Converting the linear peptide into a cyclic structure can enhance stability and receptor binding affinity by reducing conformational flexibility. acs.org For tetrapeptides, this can be synthetically challenging but offers significant advantages. nih.govresearchgate.net

Incorporation of Non-canonical Amino Acids: The inclusion of amino acids not found in the standard genetic code can introduce novel functionalities or structural constraints. nih.govresearchgate.net

These design principles could be used to engineer analogues of this compound to probe its structure-activity relationship and enhance its potential as a research tool. nih.gov

Design StrategyObjectiveExample Application to this compound
D-Amino Acid SubstitutionIncrease proteolytic stability.Replace L-Leucine with D-Leucine to hinder cleavage by common proteases.
Peptide CyclizationEnhance stability and receptor affinity by constraining conformation. acs.orgSynthesize a cyclic version, cyclo(Tyr-Leu-Pro-Thr), to create a more rigid structure.
Alanine ScanningIdentify key residues for biological activity.Systematically replace each residue (Tyr, Leu, Pro, Thr) with Alanine to determine its contribution to function.
Incorporate β-amino acidsCreate conformationally homogeneous cyclic peptides. acs.orgReplace an α-amino acid with a β-amino acid to alter the backbone structure and conformational preference.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Analyzing peptides directly within their biological environment (in situ) provides critical information about their localization, conformation, and interactions. Several advanced techniques are suitable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. polarispeptides.com It can reveal detailed conformational information about this compound, which is essential for understanding its biological activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides (e.g., α-helix, β-sheet). This technique can be used to study how the conformation of this compound changes in response to different environments or upon binding to a target molecule.

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI imaging, can map the spatial distribution of peptides and other molecules in tissue sections without the need for labels. This could potentially be used to visualize the localization of this compound within specific tissues or cellular regions.

These methods provide complementary information, and their combined use can offer a comprehensive understanding of the peptide's behavior in a biological context. polarispeptides.com

Bioinformatic Tools for Peptide Discovery and Functional Prediction

Bioinformatics provides essential computational tools for accelerating the discovery and functional annotation of peptides. researchgate.netffhdj.com These tools can be applied to search for this compound or similar sequences in proteomic databases and to predict their potential biological activities.

Peptide Databases: A multitude of specialized databases house information on bioactive peptides, including their sequences, sources, and known functions. These resources serve as a reference for newly identified peptides. researchgate.netnih.gov

Sequence-Based Prediction Tools: Machine learning algorithms and other computational models are trained on data from known bioactive peptides to predict the function of new sequences. nih.govresearchgate.netmdpi.com Tools like PeptideLocator can scan entire protein sequences to identify potential embedded bioactive fragments. oup.com These methods use the amino acid sequence to predict properties and potential functions. otago.ac.nz

By using these bioinformatic resources, researchers can generate hypotheses about the origin and function of this compound, guiding further experimental investigation. researchgate.net

Elucidating Undiscovered Biological Roles and Pathways

While the specific biological role of this compound may not be fully characterized, its constituent amino acids are involved in critical cellular processes. L-threonine, for example, can act as a signaling molecule that influences cell proliferation and regulates signaling pathways like PI3K/Akt, MAPKs, and mTORC. nih.gov The addition of threonine-containing peptides to cell culture can lead to high intracellular accumulation of the amino acid, affecting cell growth. nih.gov

The tetrapeptide itself could function as a novel signaling molecule, a product of protein degradation with a unique biological role, or a modulator of protein-protein interactions. nih.gov Discovering these roles requires a systematic approach, such as:

High-Throughput Screening: Testing the peptide in various cell-based assays to identify potential effects on cellular processes like proliferation, differentiation, or apoptosis.

Affinity-Based Proteomics: Using the synthesized peptide as bait to identify binding partners (e.g., receptors, enzymes) in cell lysates, which can provide clues about its mechanism of action.

Peptidomics Profiling: Comparing the levels of the endogenous peptide across different tissues or in disease states versus healthy controls to find correlations with specific physiological conditions. nih.gov

These exploratory studies are essential for uncovering the potential significance of small, uncharacterized peptides in biology. mdpi.com

Exploration of Chemical Biology Tools for Peptide Function Perturbation

Chemical biology offers a powerful toolkit for studying and manipulating the function of peptides in their native environment. nih.govfrontiersin.org These tools allow researchers to perturb the activity of this compound to understand its biological role.

Solid-Phase Peptide Synthesis (SPPS): This is the fundamental technique for producing synthetic peptides, including this compound and its modified analogues. researchgate.netnwo.nl SPPS enables the incorporation of chemical probes, labels, or non-canonical amino acids. nih.gov

Peptide Stapling: This strategy involves introducing a synthetic brace (a "staple") to lock a peptide into a specific conformation, often an alpha-helix. This can increase stability, cell permeability, and target affinity. nih.gov While typically used for longer peptides, the principles could be adapted for constraining tetrapeptides.

Bioorthogonal Chemistry: By incorporating a non-native functional group (a bioorthogonal handle) into the peptide, researchers can attach probes like fluorescent dyes or biotin (B1667282) tags inside living cells. This allows for visualization and tracking of the peptide or for identifying its interaction partners. nih.govresearchgate.net

The application of these chemical tools is indispensable for moving beyond simple observation to actively probing and controlling peptide function within complex biological systems. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.